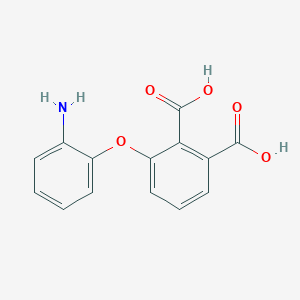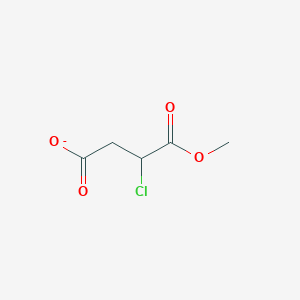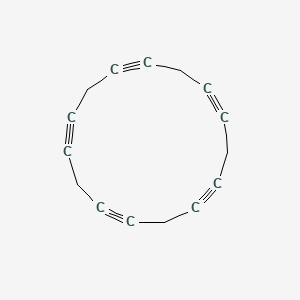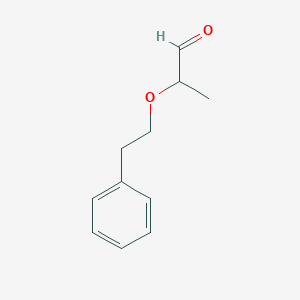![molecular formula C13H11ClN2 B14361025 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride CAS No. 93587-79-2](/img/structure/B14361025.png)
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C13H11ClN2 It is a pyridinium salt, which means it contains a positively charged pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-cyanobenzyl chloride with pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反応の分析
Types of Reactions
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridinium salts with various functional groups.
科学的研究の応用
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the pyridinium moiety can enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
作用機序
The mechanism of action of 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ring can interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(Cyanomethyl)pyridin-1-ium chloride: Similar structure but with a different substitution pattern on the pyridine ring.
1-(2-Cyanophenyl)pyridin-1-ium chloride: Similar structure but with the cyanophenyl group directly attached to the pyridine ring.
Uniqueness
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of both a cyanophenyl group and a pyridinium ring, which confer distinct chemical and biological properties
特性
| 93587-79-2 | |
分子式 |
C13H11ClN2 |
分子量 |
230.69 g/mol |
IUPAC名 |
2-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15;/h1-9H,11H2;1H/q+1;/p-1 |
InChIキー |
MREXRVJGNHNXQN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2C#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)



![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)


